N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide
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Overview
Description
N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a methylcarbamoyl group and a methylsulfanyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide typically involves the reaction of 3-(methylsulfanyl)propanoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3-(methylsulfanyl)propanoic acid and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and a catalyst such as triethylamine may be added to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methylcarbamoyl group can form hydrogen bonds with active site residues, while the methylsulfanyl group may participate in hydrophobic interactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
N-methylpropanamide: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.
3-(methylsulfanyl)propanoic acid: Does not contain the carbamoyl group, limiting its biological activity.
N-ethylcarbamoyl derivatives: Similar structure but with different alkyl groups, affecting their reactivity and applications.
Uniqueness
N-[(methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide is unique due to the presence of both the methylcarbamoyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1877143-66-2 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]-3-methylsulfanylpropanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-8-7(11)5-9-6(10)3-4-12-2/h3-5H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
HJYRQTLHZXEPMV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC(=O)CCSC |
Purity |
95 |
Origin of Product |
United States |
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